3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid
Description
3-[3-Amino-4-(2-methoxyethoxy)phenyl]propanoic acid is a synthetic phenylpropanoic acid derivative characterized by a 3-amino substitution on the phenyl ring and a 2-methoxyethoxy group at the para position.
Properties
IUPAC Name |
3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-6-7-17-11-4-2-9(8-10(11)13)3-5-12(14)15/h2,4,8H,3,5-7,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONQOYWLONRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381808 | |
| Record name | 3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284665-32-3 | |
| Record name | 3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid typically involves the reaction of 3-amino-4-(2-methoxyethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyethoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Hydroxyphenylpropanoic Acid Derivatives
Examples :
- 3-(4-Hydroxyphenyl)propanoic acid (4OHPPA): A natural metabolite formed during colonic fermentation of dietary polyphenols .
- 3-(3-Hydroxyphenyl)propanoic acid (3OHPPA): The predominant catabolite in certain plant varieties, constituting up to 70% of total metabolites .
Structural and Functional Differences :
- Hydroxyl vs. Methoxyethoxy : The hydroxyl group in 4OHPPA and 3OHPPA makes these compounds prone to sulfation and glucuronidation, reducing their metabolic stability . In contrast, the 2-methoxyethoxy group in the target compound likely enhances resistance to phase II metabolism, extending its plasma half-life.
- Biological Implications: Hydroxyphenylpropanoic acids are associated with anti-inflammatory and antioxidant activities but lack the amino group, which may limit their interaction with enzymatic targets requiring basic nitrogen for binding .
Methoxy-Substituted Analogs
Examples :
- 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid (QD-8579): A close analog lacking the 3-amino group .
- 3-(3-Methoxy-4-propoxyphenyl)propanoic acid: Features a propoxy group instead of methoxyethoxy, increasing hydrophobicity .
Key Comparisons :
Amino-Substituted Derivatives
Examples :
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: These compounds demonstrate structure-dependent anticancer activity, with IC₅₀ values varying by substituents on the amino group .
- 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid: A retinoid analog with a terminal carboxyl group and hydrophobic substituents, shown to induce apoptosis via non-genomic pathways .
Activity and SAR Insights :
Complex and Sulfated Derivatives
Examples :
- 3-[4-(Sulfooxy)phenyl]propanoic acid: A sulfated metabolite of 4OHPPA, generated via sulfotransferase enzymes .
- Ketoprofen metabolites (e.g., 2-(3-benzoyl-4-hydroxyphenyl)propanoic acid): NSAID-derived compounds with anti-inflammatory properties .
Metabolic and Functional Contrasts :
- Sulfation: Sulfated derivatives like 3-[4-(sulfooxy)phenyl]propanoic acid exhibit high acidity and rapid excretion, limiting therapeutic utility. The target compound’s methoxyethoxy group avoids this metabolic pathway .
- Pharmacological Profiles: Unlike ketoprofen metabolites, which retain cyclooxygenase inhibition, the target compound’s amino and alkoxy groups may redirect its mechanism toward kinase or receptor modulation .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Key Activities | Metabolic Stability |
|---|---|---|---|
| 3-[3-Amino-4-(2-methoxyethoxy)phenyl]propanoic acid | 3-NH₂, 4-OCH₂CH₂OCH₃ | Hypothesized anticancer/antimicrobial | High (resists sulfation) |
| 3-(4-Hydroxyphenyl)propanoic acid | 4-OH | Antioxidant, anti-inflammatory | Low (prone to sulfation) |
| QD-8579 | 3-H, 4-OCH₂CH₂OCH₃ | Not reported | Moderate |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 4-OH, NH- linker | Anticancer (IC₅₀ = 5–20 µM) | Moderate (prone to oxidation) |
| 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid | 4-Cl, N-methylbenzamido | Apoptosis induction | High |
Biological Activity
3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic acid (CAS No: 284665-32-3) is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO4, with a molecular weight of approximately 239.27 g/mol. The compound features an amino group, a methoxy group, and an ethoxy group, which are crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of this compound, particularly against various cancer cell lines.
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell migration. The presence of functional groups allows for interactions with cellular targets, modulating enzyme activity and influencing signaling pathways.
Case Studies
- Cell Viability Reduction : In vitro studies demonstrated that derivatives of this compound reduced cell viability in A549 non-small cell lung cancer cells by over 50%, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Structure-Activity Relationship : A study identified that specific substitutions on the aromatic ring significantly enhance anticancer activity. For example, compounds with a 4-nitro substitution reduced A549 cell viability to as low as 31.2% .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Parent Compound | 68.7 | 10 |
| 4-NO2 Substituted | 31.2 | 5 |
| Doxorubicin | 50 | 0.5 |
Antimicrobial Activity
The antimicrobial effects of this compound have also been investigated, particularly against multidrug-resistant pathogens.
The antimicrobial action involves disrupting microbial cell membranes and interfering with metabolic pathways, which is critical in combating resistant strains.
Case Studies
- Broad Spectrum Activity : Derivatives showed significant activity against ESKAPE pathogens, which are notorious for their clinical relevance .
-
Minimum Inhibitory Concentration (MIC) : The following MIC values were observed for key pathogens:
- Staphylococcus aureus : 16 μg/mL
- Escherichia coli : 32 μg/mL
- Candida auris : 64 μg/mL
Table 2: Antimicrobial Activity Against ESKAPE Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida auris | 64 μg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
